N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide
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Overview
Description
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide is a chemical compound with the molecular formula C9H12N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, an acetyl group, and a methanesulfonamide group, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide typically involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-aminophenylacetic acid in a suitable solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Shares the amino and phenyl groups but lacks the acetyl and methanesulfonamide groups.
Methanesulfonamide: Contains the methanesulfonamide group but lacks the amino and acetyl groups.
N-Acetyl-4-aminophenol: Contains the acetyl and amino groups but lacks the methanesulfonamide group .
Uniqueness
N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, including drug development and chemical synthesis .
Properties
CAS No. |
402508-82-1 |
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Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-methylsulfonylacetamide |
InChI |
InChI=1S/C9H12N2O3S/c1-15(13,14)11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) |
InChI Key |
LHUFLXGLSKTRPX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)CC1=CC=C(C=C1)N |
Origin of Product |
United States |
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